![molecular formula C15H23N3O2 B2695084 Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate CAS No. 1415812-95-1](/img/structure/B2695084.png)
Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate, also known as TBPAC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound that is used in a variety of experiments, including those related to drug discovery, biochemistry, and physiology.
Scientific Research Applications
Synthesis of Enantiopure Derivatives
A study by Marin et al. (2004) focused on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting its role in stereochemically complex molecule production. The tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates prepared demonstrate the chemical's utility in synthesizing cis-4-hydroxy δ-lactams with good yield and stereoselectivity, underscoring its importance in medicinal chemistry and drug synthesis (Marin et al., 2004).
Crystal Structure Elucidation
Didierjean et al. (2004) reported on the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its significance in understanding molecular packing and hydrogen bonding interactions within crystals. This research sheds light on the molecular geometry and interaction patterns, which are crucial for the design of new compounds with desired physical and chemical properties (Didierjean et al., 2004).
Biologically Active Compound Intermediates
The compound has been utilized as an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment. Kong et al. (2016) demonstrated a synthesis route starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the chemical's role in creating biologically active compounds. This work is pivotal for pharmaceutical research and development, offering pathways to novel treatments (Kong et al., 2016).
Anticancer Drug Intermediates
Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a critical intermediate for small molecule anticancer drugs. The high yield and rapid synthesis method reported are essential for accelerating the development of new anticancer therapies, emphasizing the compound's role in medicinal chemistry (Zhang et al., 2018).
Vandetanib Key Intermediate
Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anticancer drug. This work highlights the compound's versatility in synthesizing target molecules with significant pharmacological activity, contributing to the development of treatments for diseases such as cancer (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the manufacture of various biologically active compounds .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various biologically active compounds , which suggests that it may influence multiple biochemical pathways.
Result of Action
As an intermediate in the synthesis of various biologically active compounds , its effects would likely depend on the specific compound it is used to produce.
properties
IUPAC Name |
tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIYSAZINJSFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate |
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